2-(3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
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Overview
Description
2-(3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile oxide.
Coupling with the phenyl ring: The oxadiazole derivative is then coupled with a phenyl ring through a suitable linker.
Introduction of the acetamide group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.
Substitution: The phenyl rings and the oxadiazole ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the phenyl groups can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethylphenoxy)-4-[4-(4-fluorophenyl)-1-(4-piperidinyl)-1H-imidazol-5-yl]pyrimidine
- 2,2-dinitro-2-(3-phenyl-1,2,4-oxadiazol-5-l)acetonitrile
Uniqueness
2-(3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of both the oxadiazole ring and the acetamide group allows for a wide range of interactions and modifications, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C24H21N3O3 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C24H21N3O3/c1-16-12-17(2)14-19(13-16)29-15-22(28)25-21-11-7-6-10-20(21)24-26-23(27-30-24)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,25,28) |
InChI Key |
PTKFYETZUZMJDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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